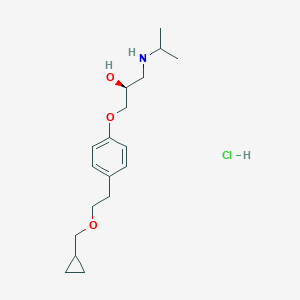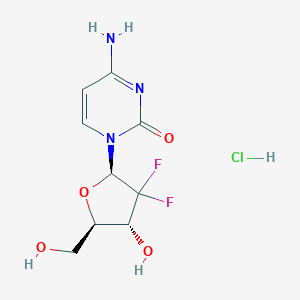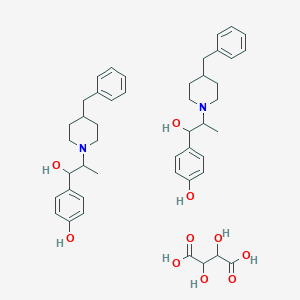
Antazoline hydrochloride
Vue d'ensemble
Description
Antazoline hydrochloride is a first-generation antihistamine with anticholinergic properties . It is used to relieve nasal congestion and is also formulated as eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis .
Synthesis Analysis
Antazoline hydrochloride is a white crystalline powder, sparingly soluble in water, soluble in alcohol, and slightly soluble in methylene chloride . The phosphate salt is soluble in water and has a bitter taste .Molecular Structure Analysis
The molecular formula of Antazoline hydrochloride is C17H20ClN3 . The InChI key is SWKDMSRRIBZZAY-UHFFFAOYSA-N . The structure includes three rings and has a mono-isotopic mass of 301.1345754 .Chemical Reactions Analysis
Antazoline hydrochloride can react with dansyl chloride, a suitable derivatizing agent, to generate highly fluorescent derivatives . This reaction forms the basis of a spectrofluorimetric method for determining Antazoline hydrochloride in pharmaceutical formulations .Physical And Chemical Properties Analysis
Antazoline hydrochloride has a water solubility of 0.114 mg/mL . It has a logP value of 3.22 according to ALOGPS and 2.88 according to Chemaxon . The pKa (Strongest Basic) is 9.24 .Applications De Recherche Scientifique
Extraction from Human Plasma
Antazoline hydrochloride has been used in the development of magnetic molecularly imprinted nano-conjugate sorbents for effective dispersive solid phase extraction from human plasma . This method employs liquid chromatography coupled with mass spectrometry. The core–shell material was characterized in terms of adsorption properties, morphology, and structure .
2. Inhibitor of Hepatitis B Virus DNA Secretion Antazoline hydrochloride has been repurposed as an inhibitor of Hepatitis B Virus (HBV) DNA secretion . HBV belongs to the Hepadnaviridae family and mainly infects hepatocytes, potentially causing acute or chronic hepatitis, cirrhosis, and even hepatocellular carcinoma . Antazoline hydrochloride can effectively reduce HBV DNA in the extracellular supernatant in a dose-dependent manner .
Synthesis of Novel Antazoline Derivatives
Antazoline hydrochloride has been used in the synthesis of novel antazoline derivatives . The earlier synthesis of antazoline starts the cyanomethylation of the N-benzylaniline with NaCN and formaldehyde requiring a closed vessel and long reaction period . The synthesis of some novel antazoline derivatives uses alkylation of N-benzylanilines with chloroacetonitrile as a key step .
Mécanisme D'action
Target of Action
Antazoline hydrochloride primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, endothelial cells, and central nervous system. They play a crucial role in allergic responses and act as mediators for other neurotransmitter systems.
Mode of Action
Antazoline hydrochloride acts as an antagonist at the Histamine H1 receptor . It selectively binds to these receptors but does not activate them. This binding blocks the actions of endogenous histamine, a compound that is involved in local immune responses and acts as a neurotransmitter. By blocking the action of histamine, antazoline hydrochloride can provide temporary relief from the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by antazoline hydrochloride is the histaminergic pathway. By acting as an antagonist at the Histamine H1 receptor, antazoline hydrochloride can disrupt the normal function of this pathway. The downstream effects of this disruption can lead to a decrease in allergic responses and a reduction in the symptoms of allergic conjunctivitis .
Result of Action
The molecular and cellular effects of antazoline hydrochloride’s action primarily involve the reduction of allergic responses. By blocking the action of histamine at the Histamine H1 receptor, antazoline hydrochloride can reduce the symptoms of allergic reactions such as nasal congestion and allergic conjunctivitis .
Safety and Hazards
Antazoline hydrochloride can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDMSRRIBZZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-75-8 (Parent) | |
| Record name | Antazoline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047782 | |
| Record name | Antazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Antazoline hydrochloride | |
CAS RN |
2508-72-7 | |
| Record name | Antazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP8Q8F72JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















